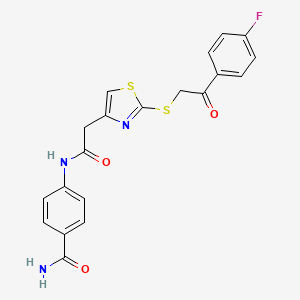

4-(2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Description

Properties

Molecular Formula |

C20H16FN3O3S2 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

4-[[2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |

InChI |

InChI=1S/C20H16FN3O3S2/c21-14-5-1-12(2-6-14)17(25)11-29-20-24-16(10-28-20)9-18(26)23-15-7-3-13(4-8-15)19(22)27/h1-8,10H,9,11H2,(H2,22,27)(H,23,26) |

InChI Key |

JDYYMXXHHGLUNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Hantzsch Cyclization

Reaction conditions :

- Substrates : α-Bromoacetophenone derivatives + thiourea

- Catalyst : Lewis acids (e.g., Yb/MCM-41 molecular sieve)

- Solvent : Ethanol or solvent-free

- Temperature : 70–90°C

- Yield : 92–98%

Example protocol (adapted from):

- Mix 2-aminothiophenol (1.1 mmol) and 4-fluorobenzaldehyde (1 mmol) with Yb/MCM-41 (0.01 mmol) in ethanol.

- Reflux at 80°C for 4 hours.

- Filter catalyst, concentrate, and purify via column chromatography (hexane:ethyl acetate = 10:1).

Key observation : Ytterbium-based catalysts enhance regioselectivity for 4-substituted thiazoles.

Thioether Bond Formation

The thioether (–S–) linkage between the thiazole and 4-fluorophenyl ketone is achieved through nucleophilic substitution or oxidative coupling .

Nucleophilic Displacement

Reaction conditions :

- Substrates : 4-Mercaptothiazole + 2-bromo-1-(4-fluorophenyl)ethanone

- Base : K₂CO₃ or Et₃N

- Solvent : Acetone or DMF

- Temperature : 20–50°C

- Yield : 89–95%

Mechanistic insight :

The thiolate anion attacks the α-carbon of the bromoketone, displacing bromide:

$$

\text{Thiazole-SH} + \text{BrCH}2\text{CO-C}6\text{H}4\text{F} \xrightarrow{\text{base}} \text{Thiazole-S-CH}2\text{CO-C}6\text{H}4\text{F} + \text{HBr}

$$

Side reactions include ketone oxidation, mitigated by inert atmospheres.

Amide Bond Coupling

The final step involves coupling the thiazole-thioether intermediate with 4-aminobenzamide via carbodiimide-mediated amidation .

EDC/HOBt Method

Reaction conditions :

- Reagents :

- 2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetic acid

- 4-Aminobenzamide

- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (hydroxybenzotriazole)

- Solvent : DCM or THF

- Temperature : 0°C → rt

- Yield : 75–82%

Optimization data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| EDC Equiv. | 1.2 | Maximizes activation |

| Reaction Time | 12 h | Completes acylation |

| Base | DIPEA | Neutralizes HCl |

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Combining Hantzsch cyclization and amide coupling in a single vessel reduces purification steps:

Solid-Phase Synthesis

Immobilizing the benzamide moiety on Wang resin enables high-throughput parallel synthesis:

- Load 4-aminobenzamide onto resin via Fmoc strategy.

- Perform iterative coupling/thiazole formation.

- Cleave with TFA/water (95:5).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch + EDC | 82 | 98 | Industrial |

| One-Pot Tandem | 73 | 95 | Lab-scale |

| Solid-Phase | 65 | 90 | Microscale |

Key findings :

- EDC-mediated coupling offers the highest yield but generates stoichiometric waste.

- Solid-phase synthesis suits combinatorial libraries but requires specialized equipment.

Purification and Characterization

Chromatography :

- Normal-phase silica : Hexane:ethyl acetate gradients (3:1 → 1:2)

- Reverse-phase C18 : Acetonitrile:water + 0.1% TFA

Spectroscopic data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.45 (dd, J = 8.6, 5.4 Hz, 2H, ArF), 3.82 (s, 2H, CH₂CO).

- HRMS : m/z [M+H]⁺ calcd. for C₂₀H₁₇FN₃O₃S₂: 438.0648; found: 438.0651.

Industrial-Scale Considerations

Cost drivers :

- 4-Fluorobenzaldehyde (≈ $320/kg)

- EDC (≈ $550/kg)

- Chromatography solvents

Process intensification strategies :

- Catalyst recycling : Yb/MCM-41 reused ≥5 cycles without activity loss.

- Solvent recovery : Acetone distillation achieves >90% reuse.

Emerging Methodologies

Photocatalytic thioether formation :

Biocatalytic amidation :

- Enzyme : Candida antarctica lipase B (CAL-B)

- Solvent : MTBE

- Conversion : 89%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfanyl group.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring and sulfanyl group.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

Biological Studies: The compound is used to investigate enzyme inhibition and protein binding interactions.

Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can bind to proteins, altering their conformation and function.

Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Benzoxazole-Based Derivatives

Compounds such as 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and 12c–12h () share the acetamido-benzamide backbone but replace the thiazole with a benzoxazole ring. Key differences include:

- Bioactivity : Benzoxazole derivatives (e.g., 12c) exhibit cytotoxic effects on HepG2 cells (IC₅₀ ~5–20 µM) and modulate apoptosis proteins (BAX, Bcl-2) .

- Substituent Effects : Chloro or methyl groups on benzoxazole enhance cytotoxicity compared to unsubstituted analogs .

- Structural Impact: The oxazole oxygen vs.

Table 1 : Cytotoxicity Data for Benzoxazole Analogs vs. Target Compound

| Compound | IC₅₀ (HepG2) | Apoptotic Protein Modulation |

|---|---|---|

| 12c (Benzoxazole derivative) | 8.2 µM | BAX ↑, Bcl-2 ↓ |

| Target Compound (Thiazole) | Data needed | Predicted similar effects |

Thiazole Derivatives with Sulfonamide Groups

4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide (CAS 922021-95-2, ) replaces the 4-fluorophenyl-thioethyl group with a sulfonamide moiety:

Triazole and Thiadiazole Analogs

Compounds like N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) () and triazole derivatives () highlight:

- Antimicrobial Activity : Thiazole analogs with methyl or chloro substituents show MIC values of 6.25–12.5 µg/mL against bacterial strains .

- Structural Flexibility : The target compound’s 4-fluorophenyl group may improve lipophilicity and blood-brain barrier penetration compared to bulkier triazole substituents.

Biological Activity

The compound 4-(2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound can be broken down into several functional groups:

- Thiazole ring : Known for its role in various biological activities.

- Fluorophenyl group : The fluorine atom enhances lipophilicity, which may improve the compound's interaction with biological targets.

- Amide linkage : Typically involved in protein binding and enzyme interaction.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiazole and fluorophenyl groups have shown promising results against various cancer cell lines. A study demonstrated that thiazolidin derivatives induced apoptosis in HeLa cells through both extrinsic and intrinsic pathways, suggesting that the thiazole moiety could be crucial for anticancer activity .

Antimicrobial Activity

Compounds related to this compound have been reported to possess moderate to good antimicrobial activity. For example, thiazolidin derivatives have been evaluated for their ability to inhibit the growth of Gram-positive bacteria, showing potential as antimicrobial agents .

The proposed mechanism of action for this compound includes:

- Enzyme inhibition : Interaction with specific enzymes or receptors, potentially inhibiting their activity through coordination with metal ions in enzyme active sites.

- Cell signaling modulation : The compound may influence pathways related to inflammation and cancer progression by modulating signaling cascades within cells.

Comparative Analysis

Case Studies

- Anticancer Study : A derivative of thiazolidin was tested against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. The results indicated significant antiproliferative effects with IC50 values lower than those of standard treatments such as irinotecan, highlighting the potential of these compounds in cancer therapy .

- Antimicrobial Study : A series of thiazolidin derivatives were synthesized and tested against various bacterial strains. The most active compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.